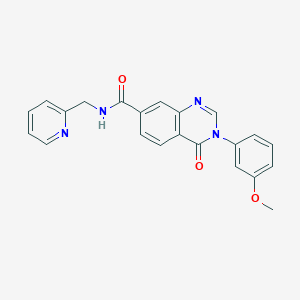![molecular formula C16H14FN3O2 B12169641 8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12169641.png)
8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a fluorine atom, a hydroxyl group, and a pyrrole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Pyrrole Substitution: The pyrrole moiety can be attached via a nucleophilic substitution reaction, where a suitable pyrrole derivative reacts with the quinoline intermediate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, m-CPBA
Reduction: LAH, borane
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Formation of quinoline-4-one derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, leading to the inhibition of DNA replication and cell division in microbial cells. In cancer cells, it may induce apoptosis by activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the fluorine and pyrrole substituents, resulting in different chemical and biological properties.
8-fluoroquinoline-3-carboxamide: Lacks the hydroxyl and pyrrole groups, affecting its reactivity and interactions with biological targets.
4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide: Lacks the fluorine atom, which may influence its chemical stability and biological activity.
Uniqueness
8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide is unique due to the presence of all three functional groups (fluorine, hydroxyl, and pyrrole), which contribute to its distinct chemical reactivity and potential biological activities. The combination of these groups allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C16H14FN3O2 |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
8-fluoro-4-oxo-N-(2-pyrrol-1-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H14FN3O2/c17-13-5-3-4-11-14(13)19-10-12(15(11)21)16(22)18-6-9-20-7-1-2-8-20/h1-5,7-8,10H,6,9H2,(H,18,22)(H,19,21) |
InChI Key |
FEDFDBUDTNRUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCNC(=O)C2=CNC3=C(C2=O)C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12169569.png)
![Tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12169571.png)
methanone](/img/structure/B12169576.png)
![N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B12169584.png)
![3-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-2-methyl-3H-indole](/img/structure/B12169590.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12169592.png)

![methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate](/img/structure/B12169608.png)
![3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12169615.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B12169618.png)
![1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B12169621.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide](/img/structure/B12169647.png)

